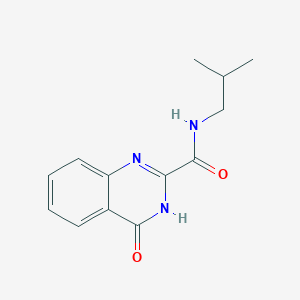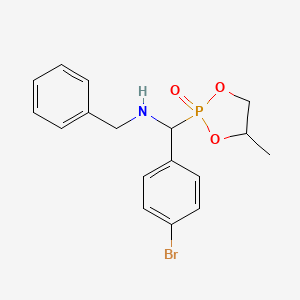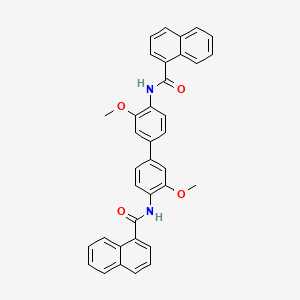![molecular formula C14H14N2O3S B6021395 3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)
3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils and detect protein aggregates. Thioflavin T has been extensively studied for its use in the diagnosis and treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases.
作用机制
Thioflavin T binds to amyloid fibrils and other protein aggregates through hydrophobic interactions and hydrogen bonding. The binding of thioflavin T to these structures results in a significant increase in fluorescence, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
Thioflavin T has been shown to have no significant biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cellular processes, making it a useful tool for studying protein aggregation and amyloid formation.
实验室实验的优点和局限性
One of the major advantages of thioflavin T is its ability to detect protein aggregates and amyloid fibrils with high sensitivity and specificity. It is also relatively easy to use and can be applied to a variety of samples, including tissue sections, cell cultures, and purified proteins.
However, there are also some limitations to the use of thioflavin T in lab experiments. One of the main limitations is its dependence on the presence of amyloid fibrils and other protein aggregates. Thioflavin T cannot detect soluble proteins or misfolded proteins that have not yet formed aggregates. Additionally, thioflavin T may also bind to non-specific structures, leading to false-positive results.
未来方向
1. Development of new fluorescent dyes with improved sensitivity and specificity for detecting protein aggregates and amyloid fibrils.
2. Investigation of the role of protein aggregation in various diseases, including cancer and diabetes.
3. Development of new therapeutic agents that can prevent or reverse protein aggregation and amyloid formation.
4. Study of the effects of environmental factors, such as pH and temperature, on protein aggregation and amyloid formation.
5. Investigation of the mechanisms underlying protein aggregation and amyloid formation, including the role of chaperone proteins and other molecular chaperones.
合成方法
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by reaction with thiourea and ethyl iodide. The resulting compound is then oxidized to form thioflavin T.
科学研究应用
Thioflavin T is widely used in scientific research for its ability to bind to amyloid fibrils and detect protein aggregates. It has been used to study the formation and aggregation of amyloid proteins in various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases. Thioflavin T has also been used to study the effects of various compounds on amyloid protein aggregation and to screen potential therapeutic agents for the treatment of these diseases.
属性
IUPAC Name |
3-ethyl-6-hydroxy-2-phenacylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-16-13(19)8-12(18)15-14(16)20-9-11(17)10-6-4-3-5-7-10/h3-8,18H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATUURDXTPALJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)

![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)
![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)